1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Description
1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.2. The purity is usually 95.
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Mechanism of Action
Target of Action
The primary targets of 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of these pathways .
Biochemical Pathways
The compound affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways are typically activated upon FGFR activation and are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound prevents the activation of these pathways .
Pharmacokinetics
It’s known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves the reaction of 2-cyanopyridine with methylamine followed by cyclization and carboxylation.", "Starting Materials": [ "2-cyanopyridine", "methylamine", "sodium hydroxide", "carbon dioxide", "water", "ethanol" ], "Reaction": [ "2-cyanopyridine is reacted with excess methylamine in ethanol at reflux temperature to form 1-methyl-1H-pyrrolo[2,3-c]pyridine.", "The resulting mixture is cooled and treated with sodium hydroxide to hydrolyze the excess methylamine.", "Carbon dioxide is bubbled through the mixture to form the carboxylic acid group.", "The product is isolated by filtration and washed with water and ethanol." ] } | |
CAS No. |
895126-53-1 |
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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